molecular formula C17H15F3N4OS B2810626 1-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 2034366-92-0

1-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2810626
CAS No.: 2034366-92-0
M. Wt: 380.39
InChI Key: DVSOGXFSBJWXPR-UHFFFAOYSA-N
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Description

1-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound that features a thiophene ring, a pyrazole ring, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. One possible route could involve:

    Formation of the pyrazole ring: Starting from a suitable precursor, such as a hydrazine derivative, and reacting it with an appropriate diketone.

    Attachment of the thiophene ring: This could be achieved through a coupling reaction, such as a Suzuki or Heck reaction.

    Introduction of the trifluoromethylphenyl group: This step might involve a Friedel-Crafts acylation or a similar electrophilic aromatic substitution reaction.

    Formation of the urea linkage: This could be done by reacting an isocyanate with an amine derivative of the intermediate compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or palladium on carbon.

    Substitution reagents: Such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

Chemistry

In chemistry, 1-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features suggest it might interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. It might also find applications in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 1-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea would depend on its specific application. In a biological context, it might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea: Lacks the trifluoromethyl group, which might affect its reactivity and biological activity.

    1-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methylphenyl)urea: Has a methyl group instead of a trifluoromethyl group, which could influence its chemical properties.

    1-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-chlorophenyl)urea: Contains a chlorine atom, which might alter its reactivity and interactions with biological targets.

Uniqueness

The presence of the trifluoromethyl group in 1-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea makes it unique compared to similar compounds. This group can significantly influence the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets.

Properties

IUPAC Name

1-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4OS/c18-17(19,20)13-2-1-3-14(10-13)22-16(25)21-6-8-24-7-4-15(23-24)12-5-9-26-11-12/h1-5,7,9-11H,6,8H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSOGXFSBJWXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NCCN2C=CC(=N2)C3=CSC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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